molecular formula C22H18Cl2N4O B4316755 N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE

Cat. No.: B4316755
M. Wt: 425.3 g/mol
InChI Key: RMBYGTZXMVRFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors. This specific compound is characterized by its unique structure, which includes a benzotriazole moiety, a dichlorobenzamide group, and an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the diazotization of o-phenylenediamine followed by cyclization with sodium nitrite and acetic acid . The resulting benzotriazole is then subjected to further functionalization to introduce the phenyl, dichloro, and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzotriazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based quinones, while substitution reactions can produce a variety of functionalized benzotriazole derivatives.

Scientific Research Applications

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE stands out due to its combination of UV stabilizing and corrosion inhibiting properties. The presence of dichloro and isopropyl groups enhances its stability and effectiveness compared to simpler benzotriazole derivatives.

Properties

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-2,4-dichloro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O/c1-14(2)27(22(29)18-12-7-15(23)13-19(18)24)16-8-10-17(11-9-16)28-25-20-5-3-4-6-21(20)26-28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBYGTZXMVRFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE
Reactant of Route 2
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE
Reactant of Route 6
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.